5-(n-Propoxy)pyridine-2-boronic acid pinacol ester
Description
5-propoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound with the molecular formula C14H22BNO3 It is a boronic ester derivative of pyridine, characterized by the presence of a propoxy group at the 5-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 2-position of the pyridine ring
Properties
Molecular Formula |
C14H22BNO3 |
|---|---|
Molecular Weight |
263.14 g/mol |
IUPAC Name |
5-propoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO3/c1-6-9-17-11-7-8-12(16-10-11)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3 |
InChI Key |
DDAIDEAVDAJGEU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 5-bromo-2-propoxy-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include heating the reaction mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-propoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used. The reaction is typically carried out in a solvent like toluene or ethanol at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
5-propoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a ligand in the development of new pharmaceuticals and as a probe in biological assays.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 5-propoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the electrophilic partner .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar structure but with a methoxy group instead of a propoxy group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but with an isopropoxy group instead of a propoxy group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic ester group but with a fluoro group instead of a propoxy group .
Uniqueness
The uniqueness of 5-propoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The propoxy group provides a balance of hydrophobicity and steric hindrance, while the boronic ester group enables versatile cross-coupling reactions, making it a valuable compound in synthetic chemistry .
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